N-(2-methoxyphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
The compound N-(2-methoxyphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide belongs to the pyridopyrrolopyrimidine carboxamide family, characterized by a fused tricyclic core and functionalized with methoxyalkyl and aryl substituents. The 1-(3-methoxypropyl) and N-(2-methoxyphenyl) substituents likely enhance solubility and modulate electronic interactions, making it a candidate for further pharmacological investigation.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-6-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-29-13-7-12-25-17(21(27)23-16-8-3-4-9-18(16)30-2)14-15-20(25)24-19-10-5-6-11-26(19)22(15)28/h3-6,8-11,14H,7,12-13H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYZZMCJOLVDEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a compound of interest due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on existing research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 406.44 g/mol. Its structure is characterized by a pyrido-pyrrolo-pyrimidine framework, which is known to confer various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functionalization processes. The details of the synthetic route can vary based on the desired substituents and the specific protocols employed in the laboratory.
Anticancer Activity
Research has demonstrated that derivatives of pyrido-pyrimidine compounds exhibit significant anticancer properties. A study evaluating various pyrido[1,2-a]pyrimidine derivatives showed that many compounds in this class inhibit cancer cell proliferation effectively. For instance, compounds with similar structures have been reported to exhibit IC50 values in the low micromolar range against breast cancer cell lines such as MDA-MB-231 .
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | MDA-MB-231 | 27.6 | |
| Compound B | A549 (Lung) | 29.3 | |
| Compound C | HeLa (Cervical) | 15.0 |
The biological activity of this compound may involve inhibition of key enzymes involved in nucleotide synthesis and cell division. Studies suggest that similar compounds inhibit thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial for DNA synthesis and repair .
Antifungal Activity
In addition to anticancer properties, certain derivatives have demonstrated antifungal activity. Compounds structurally related to this compound have shown efficacy against various fungal strains, indicating a broad spectrum of biological activity .
Case Studies
Case Study 1: Anticancer Efficacy
A recent study synthesized a series of pyrido-pyrimidine derivatives and evaluated their effects on MDA-MB-231 cells. The results indicated that several compounds exhibited significant cytotoxicity with IC50 values ranging from 15 μM to 30 μM. The study highlighted the importance of substituent variation in enhancing biological activity .
Case Study 2: Enzyme Inhibition Profile
In another investigation focusing on enzyme inhibition, researchers found that certain derivatives effectively inhibited both TS and DHFR in vitro. This dual inhibition suggests potential for developing new chemotherapeutic agents targeting multiple pathways involved in cancer progression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The target compound shares a common pyridopyrrolopyrimidine backbone with analogs but differs in substituent groups at the 1-position (R1) and amide nitrogen (R2). Key comparisons include:
Table 1: Substituent and Molecular Property Comparison
*Estimated based on structural analogs.
Key Observations :
Physicochemical Properties
Q & A
Q. What are the optimized synthetic pathways for this compound, and how can reaction conditions be controlled to improve yield?
The synthesis involves multi-step organic reactions, including condensation of carbonyl compounds with amidines and cyclization steps. Key parameters include:
- Temperature control (60–100°C for cyclization) and solvent selection (e.g., DMF or THF) to minimize side reactions .
- Use of continuous flow reactors to enhance scalability and reduce waste compared to batch methods .
- Monitoring intermediates via HPLC or TLC to ensure stepwise progression. Typical yields range from 45–65%, with purity >95% achievable via recrystallization .
Q. Which spectroscopic and analytical techniques are most effective for structural characterization?
- NMR Spectroscopy : H and C NMR confirm substituent positions and ring systems (e.g., methoxy protons at δ 3.2–3.8 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 446.54 for CHNO) .
- X-ray Crystallography : Resolves bicyclic pyrido-pyrimidine core geometry and hydrogen-bonding patterns .
Q. What are the primary biological targets and associated assays for initial screening?
- PARP-1 Inhibition : Assess via in vitro enzyme assays (IC values <1 µM reported for analogs) using NAD depletion as a readout .
- Anticancer Activity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Synergy with DNA-damaging agents (e.g., cisplatin) is common .
- Anti-inflammatory Potential : Measure TNF-α or IL-6 suppression in macrophage models (e.g., LPS-stimulated RAW 264.7 cells) .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy group position) impact biological activity and selectivity?
- SAR Insights :
- Computational docking (e.g., AutoDock Vina) reveals that 3-methoxypropyl enhances binding to PARP-1’s catalytic domain via hydrophobic interactions .
Q. How can contradictory data in biological assays (e.g., variable IC across studies) be resolved?
- Assay Standardization : Control variables like cell passage number, serum concentration, and ATP levels in PARP-1 assays .
- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation, which may explain potency drops in vivo .
- Orthogonal Validation : Confirm target engagement via cellular thermal shift assays (CETSA) or CRISPR knockouts .
Q. What computational strategies are effective for predicting off-target effects or polypharmacology?
- PharmMapper : Identifies potential kinase targets (e.g., JAK2, EGFR) due to shared ATP-binding pocket features .
- Molecular Dynamics (MD) : Simulate binding to PARP-1 over 100 ns to evaluate conformational stability .
- Machine Learning : Train models on ChEMBL data to predict ADMET properties (e.g., BBB penetration <0.1) .
Q. What experimental designs are optimal for studying pharmacokinetics and tissue distribution?
- In Vivo Models : Administer 10 mg/kg (IV or oral) in rodents; collect plasma/tissues at 0.5, 2, 6, and 24 h post-dose.
- LC-MS/MS Analysis : Quantify compound levels with LLOQ of 1 ng/mL. Reported t = 4–6 h and Vd = 2.5 L/kg in mice .
- Tissue Penetration : Use autoradiography or MALDI imaging for spatial resolution in tumors .
Methodological Considerations
Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy?
- Pharmacodynamic Biomarkers : Measure PARylation levels in tumors via Western blot to confirm target modulation .
- Formulation Optimization : Use nanoemulsions or liposomes to improve solubility (logP ≈ 2.8 limits bioavailability) .
Q. What strategies enhance the compound’s selectivity over related enzymes (e.g., PARP-2)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
